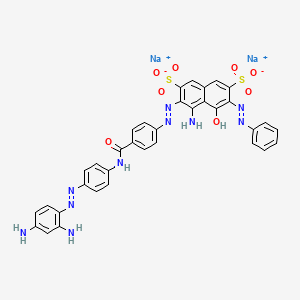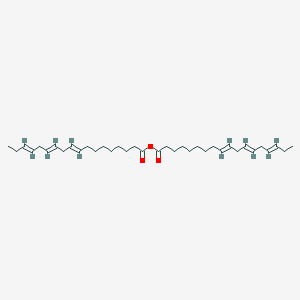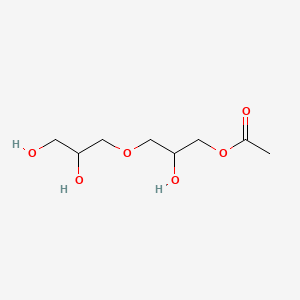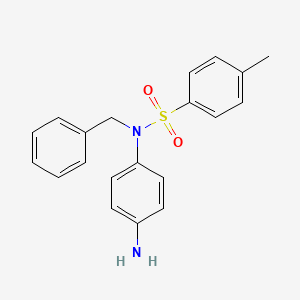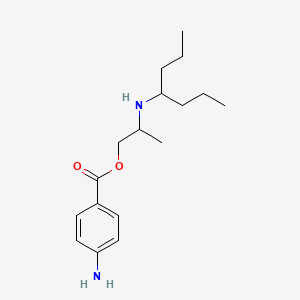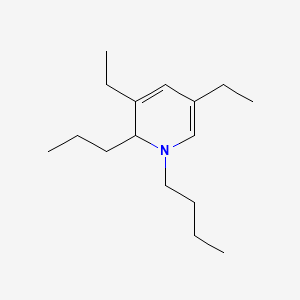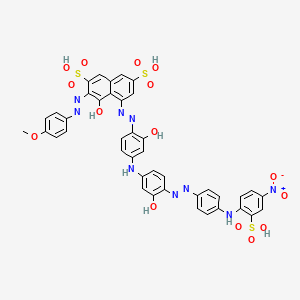
4-chloro-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbaldehyde is a heterocyclic organic compound It is characterized by the presence of a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, a morpholinyl group, and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbaldehyde typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Introduction of the Methylsulfanyl Group: This can be done through a nucleophilic substitution reaction using a methylthiolating agent like methylthiolate.
Introduction of the Morpholinyl Group: The morpholinyl group can be introduced via a nucleophilic substitution reaction using morpholine.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbaldehyde group, converting it to a primary alcohol.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base, are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used as a probe to study biological pathways and enzyme functions.
Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a building block for the synthesis of more complex molecules used in chemical biology research.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbaldehyde depends on its specific application:
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, inhibiting their function or modulating their activity. This interaction can occur through binding to the active site or allosteric sites of the target protein.
In Biological Studies: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylsulfanyl-6-piperidin-4-ylpyrimidine-5-carbaldehyde: Similar structure but with a piperidinyl group instead of a morpholinyl group.
4-chloro-2-methylsulfanyl-6-pyrrolidin-4-ylpyrimidine-5-carbaldehyde: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.
4-chloro-2-methylsulfanyl-6-piperazin-4-ylpyrimidine-5-carbaldehyde: Similar structure but with a piperazinyl group instead of a morpholinyl group.
Uniqueness
The presence of the morpholinyl group in 4-chloro-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbaldehyde imparts unique properties, such as increased solubility and specific binding interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H12ClN3O2S |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
4-chloro-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H12ClN3O2S/c1-17-10-12-8(11)7(6-15)9(13-10)14-2-4-16-5-3-14/h6H,2-5H2,1H3 |
InChI Key |
YSEKNMRKBPYJQK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


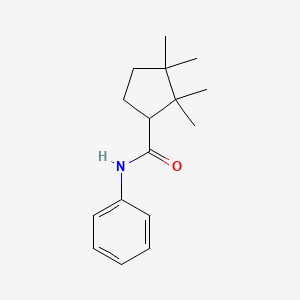

![3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B13793529.png)
![[[(Aminocyclohexyl)amino]methyl]phenol](/img/structure/B13793531.png)
